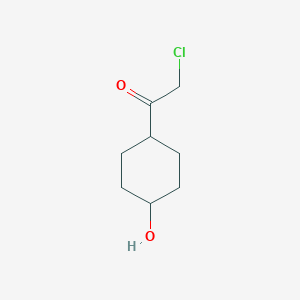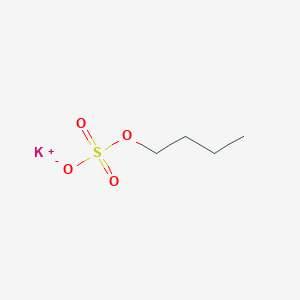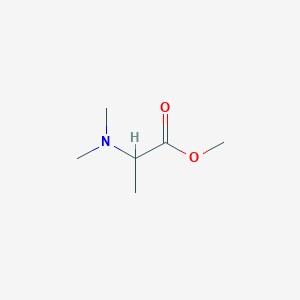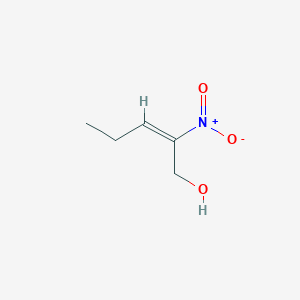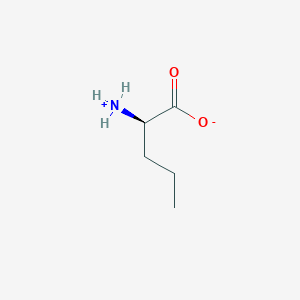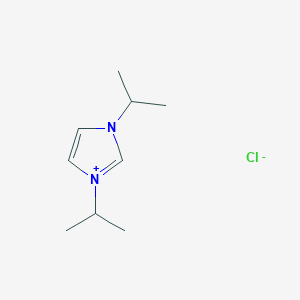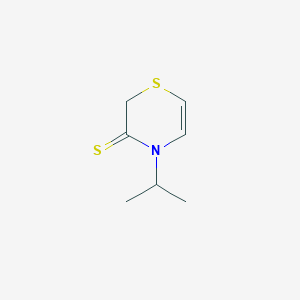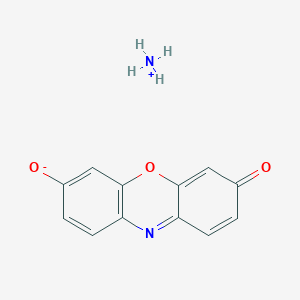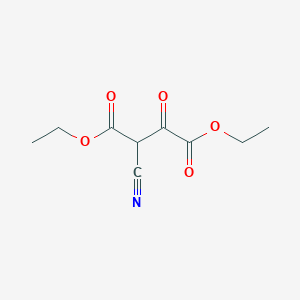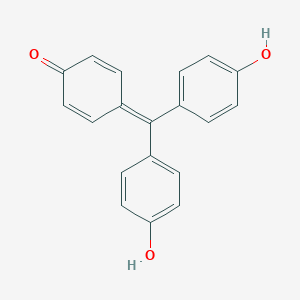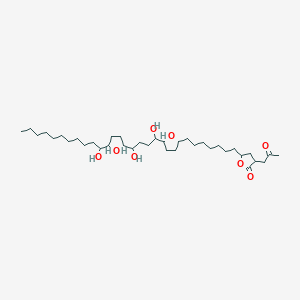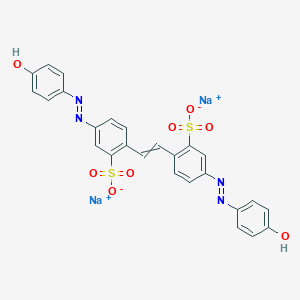
Brilliant Yellow
Übersicht
Beschreibung
Brilliant Yellow is a term that refers to a range of yellow pigments used in various applications, including energy-saving applications and the food industry. These pigments are often developed to be environmentally friendly and have specific properties that make them suitable for use in different contexts. For instance, some Brilliant Yellow pigments are designed to reflect infrared (IR) light, which can contribute to energy savings by reducing heat absorption on coated surfaces .
Synthesis Analysis
The synthesis of Brilliant Yellow pigments typically involves traditional solid-state reaction methods. For example, pigments based on rare earth double molybdate substituted BiVO4 solid solutions are prepared by a conventional solid-state reaction route . Similarly, yellow pigments with high NIR reflectance are developed using the same method, with specific rare earth elements and molybdenum being incorporated into the crystal structure . The synthesis process aims to achieve the desired color properties and chemical stability under various conditions.
Molecular Structure Analysis
The molecular structure of Brilliant Yellow pigments is characterized by the incorporation of different elements into the crystal lattice. For instance, the substitution of rare earth elements into the BiVO4 lattice results in the formation of a tetragonal scheelite phase, which is confirmed by X-ray diffraction analysis . In another example, the doping of trivalent cerium ions into the Pr2W2O9 lattice leads to a monoclinic structure with optical absorption in the blue light region . The molecular structure is crucial in determining the pigment's color properties and stability.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Brilliant Yellow pigments are designed to produce stable compounds with specific color characteristics. The introduction of elements such as europium and cerium into the crystal lattice through doping can enhance the yellow color of the pigments . Additionally, the complexation of the Brilliant Yellow tetraanion by diazacoronand linked beta-cyclodextrin dimers has been studied, revealing insights into the interaction between the pigment and potential binding agents .
Physical and Chemical Properties Analysis
Brilliant Yellow pigments exhibit strong optical absorption in specific wavelength regions, such as the UV-blue light wavelength region, which contributes to their vivid yellow color . They also demonstrate high NIR reflectance, which is beneficial for energy-saving applications . The color characteristics of these pigments can be quantified using the CIE LAB color analysis, with different hues of yellow shades being obtained depending on the composition . Additionally, the pigments are designed to be chemically stable under various conditions, including exposure to acid and alkali, which is essential for their durability in real-world applications .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Micro-optics and Material Science .
Comprehensive and Detailed Summary of the Application
Brilliant Yellow is used in the process of photoalignment, a technique for defining the orientation of liquid crystals using light . This approach is based on the use of materials that either absorb or trigger a chemical reaction with an anisotropy that depends on the polarization of light . Brilliant Yellow, an azo dye, is well-established for aligning liquid crystals in research applications .
Detailed Description of the Methods of Application or Experimental Procedures
The photoalignment process involves the use of Brilliant Yellow due to its solubility in various solvents and its dichroic properties . The alignment quality is a function of exposure time and intensity . The process also takes into account the influence of humidity at various stages and the stability of the process in the presence of environmental light .
2. Effects of Humidity and Surface on Photoalignment
Specific Scientific Field
This application falls under the field of Material Science and Optical Engineering .
Comprehensive and Detailed Summary of the Application
This research investigates the effects of humidity and surface types on the photoalignment of Brilliant Yellow . The study focuses on the impact of humidity at various stages of the process, including substrate storage before coating, during the spin-coating process, between film coating and exposure, and after exposure .
Detailed Description of the Methods of Application or Experimental Procedures
The study found that humidity has a drastic effect during the spin-coating process . It also discovered that humidity annealing can increase the order of the Brilliant Yellow layer after exposure, and dry annealing can stabilize the layer .
3. Large Rewritable Liquid Crystal Pretilt Angle by In Situ Photoalignment
Specific Scientific Field
This application falls under the field of Applied Physics and Material Science .
Comprehensive and Detailed Summary of the Application
This research introduces a method for controlling large pretilt angles utilizing a two-step exposure method applied to Brilliant Yellow photoalignment films .
Detailed Description of the Methods of Application or Experimental Procedures
The study demonstrates that Brilliant Yellow photoalignment films have the unique ability to enforce a large range of pretilt angles spanning homeotropic (90°) and planar (0°) anchoring conditions at the liquid crystal-substrate interface .
Thorough Summary of the Results or Outcomes Obtained
The alignment is stable over time, rewritable, and patternable . This control provides a powerful and low-cost means to align and take full advantage of the anisotropic and electro-opt
Safety And Hazards
Brilliant Yellow should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDIUICHQPKMNH-ZFEDVODKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-34-9 (Parent) | |
| Record name | C.I. 24890 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange odorless powder; [GFS Chemicals MSDS] | |
| Record name | Brilliant Yellow | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Brilliant Yellow | |
CAS RN |
3051-11-4 | |
| Record name | C.I. 24890 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUN7L1ADIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



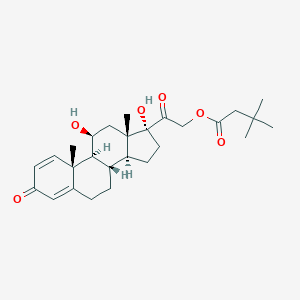
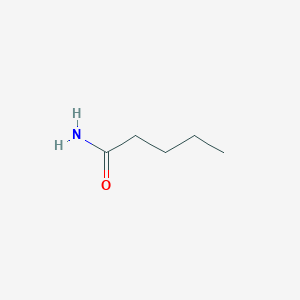
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)
